molecular formula C21H16FN3O5S B2994691 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate CAS No. 877637-76-8

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2994691
CAS No.: 877637-76-8
M. Wt: 441.43
InChI Key: BFLSGGQDOHYACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a pyranone core linked to a pyrrolidinone moiety via an ester bridge. The pyrimidin-2-ylthio methyl group at position 6 of the pyran ring introduces sulfur-based hydrophobicity, while the 4-fluorophenyl substituent on the pyrrolidinone enhances aromatic interactions.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O5S/c22-14-2-4-15(5-3-14)25-10-13(8-19(25)27)20(28)30-18-11-29-16(9-17(18)26)12-31-21-23-6-1-7-24-21/h1-7,9,11,13H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLSGGQDOHYACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate , also known as ML221, is a notable antagonist of the apelin receptor (APJ). This receptor plays a significant role in cardiovascular regulation and energy metabolism. The discovery and characterization of ML221 have opened new avenues for research in cardiovascular diseases and metabolic disorders.

Molecular Formula : C17H11N3O6S
Molecular Weight : 385.35 g/mol
CAS Number : 877636-42-5
Structure : The compound features a complex structure that includes a pyran ring, a pyrimidine moiety, and a pyrrolidine derivative, which contribute to its biological activity.

ML221 acts as a functional antagonist of the apelin receptor, exhibiting high selectivity over other G protein-coupled receptors (GPCRs). In cell-based assays, it has demonstrated an IC50 value of approximately 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays, indicating its potency in inhibiting receptor activity .

Cardiovascular Effects

Research has shown that ML221 effectively antagonizes the apelin/APJ system, which is crucial for maintaining cardiovascular homeostasis. The compound's ability to selectively inhibit this pathway suggests potential therapeutic applications in managing conditions such as heart failure and hypertension.

Selectivity Profile

ML221 displays over 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, making it a valuable tool for studying apelin-related pathways without significant cross-reactivity with other receptors .

Study on Cardiovascular Function

In a study by Maloney et al. (2012), ML221 was evaluated for its effects on cardiovascular function. The results indicated that the compound could modulate blood pressure and heart rate through its action on the apelin receptor, providing insights into its potential use as a therapeutic agent for cardiovascular diseases .

Inhibition of Cancer Growth

Further investigations have explored ML221's role in cancer biology. For instance, studies have suggested that inhibition of the apelin/APJ axis may decrease cholangiocarcinoma growth, highlighting the compound's potential in oncology .

Research Findings

Study Focus Area Findings
Maloney et al. (2012)Cardiovascular EffectsML221 effectively antagonizes APJ receptor; modulates blood pressure
Hall et al. (2017)Cancer GrowthInhibition of apelin/APJ axis reduces cholangiocarcinoma growth
Pawel et al. (2021)Placental StudiesAnti-apoptotic effects observed in human placental cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its fusion of pyran, pyrrolidinone, and pyrimidine-thioether groups. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity/Properties
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate Pyran-pyrrolidinone ester Pyrimidin-2-ylthio, 4-fluorophenyl Hypothesized kinase inhibition
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrazolo-pyrimidine 4-Fluorophenyl, butylamino Anticancer activity (IC₅₀ = 2.3 μM)
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine 4-Hydroxy-3-methoxyphenyl, methyl Antioxidant (EC₅₀ = 18.7 μM)

Key Observations

Bioactivity: The pyrazolo-pyrimidine analog () exhibits potent anticancer activity due to its electron-deficient pyrimidine core and para-fluorophenyl group, which enhances target binding . In contrast, the tetrahydropyrimidine derivative () shows antioxidant properties attributed to its phenolic substituents . The target compound’s lack of reported bioactivity highlights a research gap.

Substituent Effects :

  • The 4-fluorophenyl group is common in both the target compound and the pyrazolo-pyrimidine analog. Fluorine’s electron-withdrawing nature improves metabolic stability and membrane permeability in both cases .
  • The pyrimidin-2-ylthio methyl group in the target compound introduces a sulfur atom, which may confer redox activity or metal-binding capacity absent in the other analogs.

Synthetic Complexity: The target compound’s ester linkage between pyran and pyrrolidinone increases synthetic complexity compared to the simpler carbocyclic frameworks of the analogs. This could limit scalability for industrial applications.

Research Findings and Implications

  • However, this rigidity might also hinder binding to certain enzymes.
  • Pharmacokinetic Predictions : Molecular weight (MW ≈ 485 g/mol) and LogP (predicted ≈ 3.2) suggest moderate oral bioavailability, though the pyrimidin-2-ylthio group could increase susceptibility to cytochrome P450-mediated oxidation .

Q & A

Q. What synthetic strategies optimize the yield of this compound, particularly for the pyrimidine-thioether linkage?

  • Methodological Answer : The pyrimidine-thioether group can be synthesized via nucleophilic substitution using a pyrimidin-2-ylthiol intermediate. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may enhance regioselectivity, as demonstrated in analogous pyrimidine derivatives . Solvent systems like degassed DMF/water mixtures improve reaction efficiency by minimizing oxidation of sulfur-containing intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%), with yield optimization achieved by controlling stoichiometry (1:1.2 molar ratio of thiol to pyran precursor) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the 5-oxopyrrolidine moiety (δ ~2.5–3.5 ppm for methylene groups) .
  • IR : Stretching frequencies at ~1700–1750 cm1^{-1} confirm carbonyl groups (pyran-4-one and pyrrolidinone) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~475.3) and fragmentation patterns .

Q. How can solubility and stability be assessed under physiological conditions?

  • Methodological Answer :
  • Solubility : Use HPLC to quantify solubility in PBS (pH 7.4) and DMSO. For low solubility, consider PEG-400/water co-solvent systems .
  • Stability : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation via LC-MS over 24 hours. Stability in DMSO should be confirmed at –20°C with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict binding affinity to kinase targets (e.g., EGFR or CDK2)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets. The pyrimidine-thioether group may form hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energies (MM-PBSA) and compare with experimental IC50_{50} values from kinase inhibition assays .

Q. What experimental designs resolve contradictions in cytotoxicity data across cell lines?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration, incubation time, serum content). For example, a 23^3 factorial design can isolate serum protein binding effects .
  • Statistical Analysis : Use ANOVA to identify significant variables. Replicate assays (n ≥ 3) in parallel with positive controls (e.g., doxorubicin) to normalize inter-experimental variability .

Q. How to establish structure-activity relationships (SAR) for derivatives targeting oxidative stress pathways?

  • Methodological Answer :
  • Systematic Substitution : Modify the pyrimidine ring (e.g., 4-chloro vs. 4-fluoro) and assess ROS scavenging in H2_2O2_2-induced HEK293 models.
  • Bioactivity Profiling : Compare EC50_{50} values in antioxidant assays (e.g., DPPH radical scavenging). SAR trends may reveal enhanced activity with electron-withdrawing groups (e.g., –CF3_3) at the phenyl position .

Data Contradiction Analysis

Q. How to address discrepancies in enzymatic inhibition data between fluorometric and radiometric assays?

  • Methodological Answer :
  • Assay Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls). Fluorometric assays may suffer from compound autofluorescence; use quenchers (e.g., trypan blue) or switch to TR-FRET .
  • Kinetic Analysis : Calculate Ki_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.